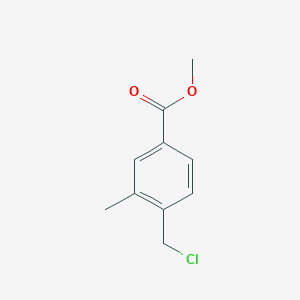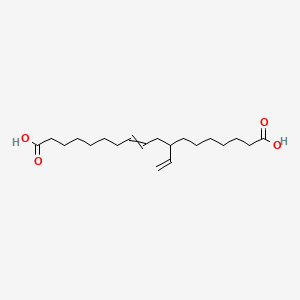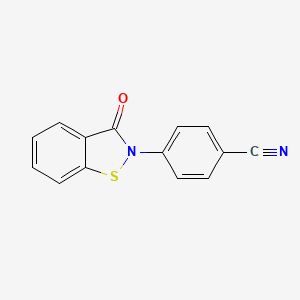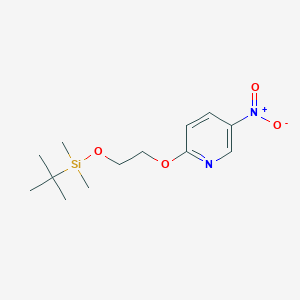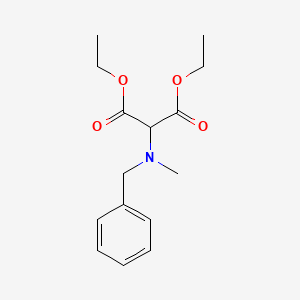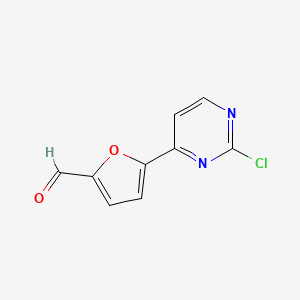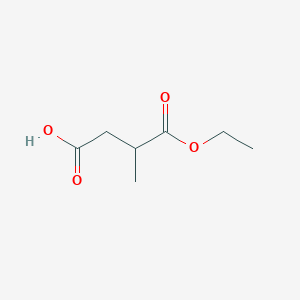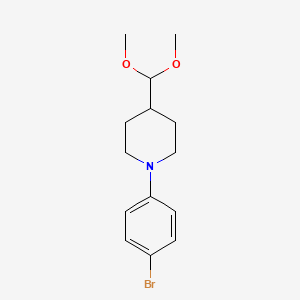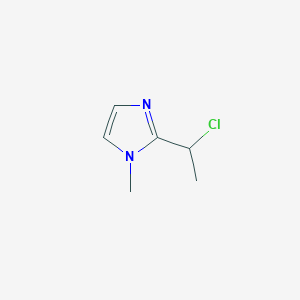
1,2-Ethanedisulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethanedisulfonamide is a chemical compound with the molecular formula C2H8N2O4S2. It is characterized by the presence of two sulfonamide groups attached to an ethane backbone. This compound is known for its stability and solubility in water and polar organic solvents. It is used in various industrial and scientific applications due to its unique chemical properties .
Preparation Methods
1,2-Ethanedisulfonamide can be synthesized through several methods. One common synthetic route involves the reaction of ethylene diamine with sulfuryl chloride, followed by hydrolysis to yield this compound. The reaction conditions typically include a controlled temperature and the use of a solvent such as dichloromethane .
Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
1,2-Ethanedisulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,2-Ethanedisulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug formulations and as a potential therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 1,2-Ethanedisulfonamide exerts its effects involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or interfere with metabolic pathways, leading to its observed biological activities. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1,2-Ethanedisulfonamide can be compared with other similar compounds such as methanedisulfonamide and 1,3-propanedisulfonamide. These compounds share similar structural features but differ in their chemical properties and applications. For example, methanedisulfonamide has a shorter carbon chain, which affects its reactivity and solubility. 1,3-Propanedisulfonamide, on the other hand, has a different spatial arrangement of the sulfonamide groups, leading to variations in its chemical behavior .
Properties
Molecular Formula |
C2H8N2O4S2 |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
ethane-1,2-disulfonamide |
InChI |
InChI=1S/C2H8N2O4S2/c3-9(5,6)1-2-10(4,7)8/h1-2H2,(H2,3,5,6)(H2,4,7,8) |
InChI Key |
HUAVIMVPJLWGEB-UHFFFAOYSA-N |
Canonical SMILES |
C(CS(=O)(=O)N)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


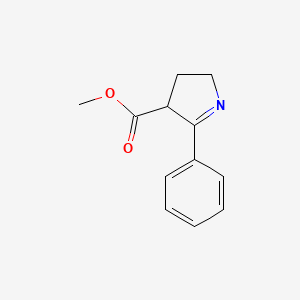

![methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate](/img/structure/B13973609.png)
![1,1-Dimethylethyl N-[4-[6-(4-morpholinylmethyl)-3-pyridinyl]-1-naphthalenyl]carbamate](/img/structure/B13973616.png)
